REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:13]>P(Cl)(Cl)(Cl)=O>[Cl:13][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:11])([F:10])[F:1])=[CH:8][N:7]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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FC(C=1C=CC(NC1)=O)(F)F
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Name
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|
Quantity
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40 g
|
Type
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reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 100° C. to 8 hours
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Type
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CUSTOM
|
Details
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the excess phosphorous oxychloride removed by distillation at reduced pressure
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Type
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EXTRACTION
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Details
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Extraction of the solution three times with 100 cc of with chloroform
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Name
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|
Type
|
product
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Smiles
|
ClC1=NC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |